Quinoline, 1,2,3,4-tetrahydro-1,6-dimethyl-, hydrochloride
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Overview
Description
Quinoline, 1,2,3,4-tetrahydro-1,6-dimethyl-, hydrochloride is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including 1,2,3,4-tetrahydro-1,6-dimethylquinoline, typically involves hydrogenation of the corresponding quinoline using heterogeneous catalysts . This process can be carried out under various conditions, including the use of microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve large-scale hydrogenation processes. These methods are designed to be efficient and sustainable, utilizing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Quinoline derivatives undergo various types of chemical reactions, including:
Oxidation: Quinoline derivatives can be oxidized to form quinoline N-oxides.
Reduction: Hydrogenation of quinoline derivatives leads to the formation of tetrahydroquinolines.
Substitution: Quinoline derivatives can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions include tetrahydroquinolines, quinoline N-oxides, and various substituted quinoline derivatives .
Scientific Research Applications
Quinoline, 1,2,3,4-tetrahydro-1,6-dimethyl-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with various molecular targets and pathways. For example, quinoline derivatives can inhibit enzymes involved in DNA replication and repair, leading to their potential use as anticancer agents . They can also interact with microbial cell membranes, leading to their antibacterial and antifungal activities .
Comparison with Similar Compounds
Quinoline, 1,2,3,4-tetrahydro-1,6-dimethyl-, hydrochloride can be compared with other similar compounds, such as:
Oxamniquine: A bioactive tetrahydroquinoline used as an anthelmintic agent.
Dynemycin: Another bioactive tetrahydroquinoline with potential anticancer properties.
Viratmycin: Known for its antibacterial activity.
Nicainoprol: A tetrahydroquinoline derivative with cardiovascular applications.
These compounds share similar chemical structures but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
102259-73-4 |
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Molecular Formula |
C11H16ClN |
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1,6-dimethyl-3,4-dihydro-2H-quinoline;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-9-5-6-11-10(8-9)4-3-7-12(11)2;/h5-6,8H,3-4,7H2,1-2H3;1H |
InChI Key |
CRLMRFADHLNGCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)C.Cl |
Origin of Product |
United States |
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